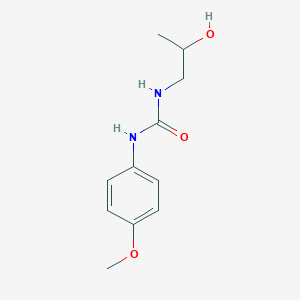
1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea is an organic compound that features both hydroxy and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 4-methoxyaniline with 2-chloropropanol in the presence of a base to form the intermediate 1-(2-hydroxypropyl)-3-(4-methoxyphenyl)amine. This intermediate is then reacted with an isocyanate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would produce an amine.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)urea
- 1-(2-Hydroxypropyl)-3-(4-ethoxyphenyl)urea
- 1-(2-Hydroxypropyl)-3-(4-methylphenyl)urea
Uniqueness
1-(2-Hydroxypropyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both hydroxy and methoxy groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
87919-28-6 |
|---|---|
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
1-(2-hydroxypropyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)7-12-11(15)13-9-3-5-10(16-2)6-4-9/h3-6,8,14H,7H2,1-2H3,(H2,12,13,15) |
InChI-Schlüssel |
PKVLQLMFZOILRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



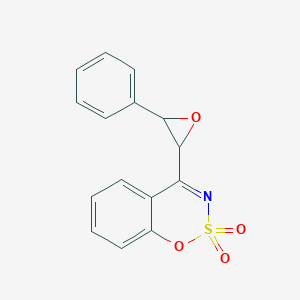
![N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine](/img/structure/B14388457.png)
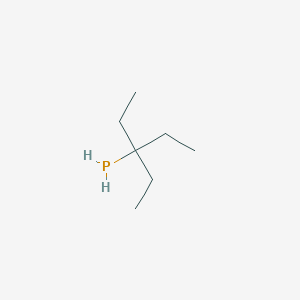
![tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane](/img/structure/B14388470.png)
![N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14388480.png)

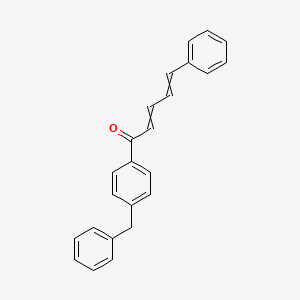

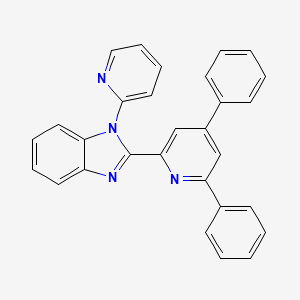
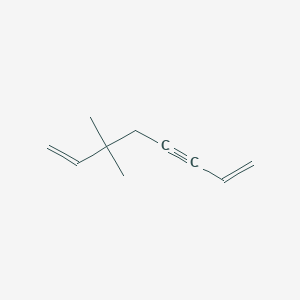
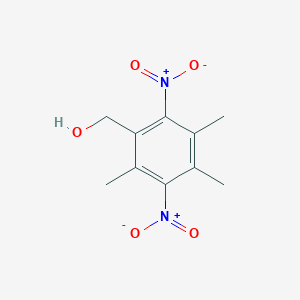
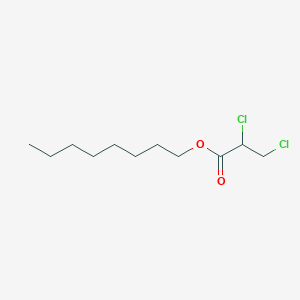
![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
